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Compound of Interest

Compound Name: Descarbamoyl Cefuroxime-d3

Cat. No.: B15340495 Get Quote

Introduction

Cefuroxime is a second-generation cephalosporin antibiotic used to treat a wide variety of

bacterial infections. Accurate and reliable analytical methods are crucial for the quantification of

Cefuroxime in pharmaceutical dosage forms to ensure its quality, safety, and efficacy. High-

Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for this

purpose due to its high specificity, sensitivity, and accuracy. This application note describes a

validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for

the assay of Cefuroxime, developed and validated in accordance with the International Council

for Harmonisation (ICH) guidelines.

Chromatographic Conditions

A summary of the chromatographic conditions for the Cefuroxime assay is presented in the

table below. These conditions have been optimized to provide a sharp, symmetrical peak for

Cefuroxime with a reasonable retention time.
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Parameter Condition

HPLC System Isocratic HPLC system with UV-Vis Detector

Column Zodiac C8 (150 x 4.6mm, 5µm) or equivalent

Mobile Phase
Acetate buffer (pH 3.4) and Acetonitrile (10:1

v/v)[1]

Flow Rate 2.0 mL/min[1]

Detection Wavelength 254 nm[1]

Injection Volume 10 µL[2]

Column Temperature 30°C ± 1°C[2]

Retention Time Approximately 3.08 minutes[1]

Method Validation Protocols and Results
The developed HPLC method was subjected to rigorous validation to demonstrate its suitability

for the intended purpose. The validation parameters assessed were system suitability,

specificity, linearity, accuracy, precision, robustness, limit of detection (LOD), and limit of

quantitation (LOQ).

System Suitability
System suitability testing is an integral part of the analytical method and is performed to ensure

that the chromatographic system is adequate for the analysis to be performed. The parameters

were evaluated by injecting the standard solution multiple times and calculating the respective

parameters.

Protocol:

Prepare a standard solution of Cefuroxime at the target assay concentration.

Inject the standard solution six times into the HPLC system.

Record the chromatograms and calculate the system suitability parameters.
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Acceptance Criteria & Results:

Parameter Acceptance Criteria Typical Result

Tailing Factor (T) T ≤ 2 1.19[3]

Theoretical Plates (N) N ≥ 2000 7189[3]

% RSD of Peak Area ≤ 2.0% 0.17%[3]

Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of

components that may be expected to be present, such as impurities, degradation products, or

placebo components.

Protocol:

Analyze a blank sample (mobile phase) to ensure no interfering peaks at the retention time

of Cefuroxime.

Analyze a placebo solution to confirm that excipients do not interfere with the Cefuroxime

peak.[1]

Analyze a standard solution of Cefuroxime.

Analyze a sample solution containing Cefuroxime.

For stability-indicating methods, stressed samples (e.g., acid, base, peroxide, thermal, and

photolytic degradation) should be analyzed to demonstrate that the method can separate

Cefuroxime from its degradation products.[3]

Results: The chromatograms of the blank and placebo solutions showed no significant peaks at

the retention time of Cefuroxime, indicating the method's specificity.[1]

Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly

proportional to the concentration of the analyte in the sample within a given range.
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Protocol:

Prepare a series of at least five standard solutions of Cefuroxime over a concentration range

of 26-156 ppm.[1]

Inject each standard solution in triplicate.

Plot a calibration curve of the mean peak area against the concentration.

Determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Results:

Parameter Result

Linearity Range 26 - 156 ppm[1]

Correlation Coefficient (r²) 0.9999[1]

Accuracy
The accuracy of an analytical method expresses the closeness of agreement between the

value which is accepted either as a conventional true value or an accepted reference value and

the value found. This was determined by recovery studies.

Protocol:

Prepare placebo solutions spiked with known amounts of Cefuroxime at three different

concentration levels (e.g., 50%, 100%, and 150% of the target concentration).[1]

Prepare each concentration level in triplicate.

Analyze the samples and calculate the percentage recovery.

Results:
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Spiked Level
Amount Added
(ppm)

Amount Recovered
(ppm)

% Recovery

50% 52 52.36 100.7[1]

100% 104 105.87 101.8[1]

150% 156 157.56 101.0[1]

Precision
The precision of an analytical method expresses the closeness of agreement (degree of

scatter) between a series of measurements obtained from multiple sampling of the same

homogeneous sample under the prescribed conditions. Precision is evaluated at two levels:

repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

Repeatability (Intra-day Precision): Analyze six replicate samples of the same batch at 100%

of the test concentration on the same day and by the same analyst.

Intermediate Precision (Inter-day Precision): Repeat the repeatability study on a different day

with a different analyst and/or different equipment.

Results:

Precision Type % RSD

Method Precision (%RSD) 0.30%[1]

Intermediate Precision (%RSD) 0.25%[1]

Robustness
The robustness of an analytical procedure is a measure of its capacity to remain unaffected by

small, but deliberate variations in method parameters and provides an indication of its reliability

during normal usage.
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Protocol:

Introduce small, deliberate changes to the method parameters, one at a time.

Parameters to vary include:

Flow rate (e.g., ± 0.1 mL/min).[4]

Detection wavelength (e.g., ± 5 nm).[4]

Organic phase composition in the mobile phase (e.g., ± 2%).[4]

Analyze the system suitability parameters for each condition.

Results: The method was found to be robust as minor changes in the flow rate, detection

wavelength, and mobile phase composition did not significantly affect the system suitability

parameters.[4]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily

quantitated as an exact value. LOQ is the lowest amount of analyte in a sample which can be

quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ can be determined based on the signal-to-noise ratio, where a ratio of

3:1 is generally accepted for LOD and 10:1 for LOQ.[4]

Results:

Parameter Result

LOD 0.26 µg/mL[5]

LOQ 0.58 µg/mL[5]
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Caption: Experimental workflow for Cefuroxime HPLC method validation.
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Caption: Logical relationship of analytical method validation parameters.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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